molecular formula C19H26BrNO3S B097226 Oxitefonium Bromide CAS No. 17692-63-6

Oxitefonium Bromide

Cat. No. B097226
CAS RN: 17692-63-6
M. Wt: 428.4 g/mol
InChI Key: QTBFZNSOXHKZOD-UHFFFAOYSA-M
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Description

Oxitefonium Bromide is a chemical compound . It is known as an antispasmodic agent . The chemical formula of Oxitefonium Bromide is C19H26BrNO3S .


Molecular Structure Analysis

The molecular structure of Oxitefonium Bromide consists of 19 carbon atoms, 26 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The exact mass is 427.08 and the molecular weight is 428.380 .


Physical And Chemical Properties Analysis

Oxitefonium Bromide has a molecular weight of 428.38364 . The elemental analysis shows that it contains Carbon (53.27%), Hydrogen (6.12%), Bromine (18.65%), Nitrogen (3.27%), Oxygen (11.20%), and Sulfur (7.48%) .

Scientific Research Applications

  • Transformation of Chlorpyrifos by Aqueous Chlorine in the Presence of Bromide : This study investigates the chlorination of chlorpyrifos in the presence of bromide. Bromide was found to accelerate the hydrolysis of chlorpyrifos and its toxic product, indicating an interaction between bromide ions and chlorinated compounds (Duirk, Tarr, & Collette, 2008).

  • Acute Toxicity of Continuous and Intermittent Exposures of Chlorine and Bromine : This research explores the use of sodium bromide to convert hypochlorous acid into hypobromous acid for biofouling control. Bromine oxidants generated in this process were found to be more effective but more toxic than chlorine counterparts (Fisher, Burton, Yonkos, Turley, & Ziegler, 1999).

  • Synthesis of γ-Butenolides via Cyclization of 3-Alkenoic Acids : This study demonstrates the use of bromide in the synthesis of γ-butenolides, highlighting the role of bromide in organic synthesis (Ding et al., 2019).

  • Oxidative Treatment of Bromide-containing Waters : This critical review discusses the reactivity of hypobromous acid/hypobromite with various compounds. It indicates the high reactivity of bromine species compared to chlorine, especially in water treatment processes (Heeb, Criquet, Zimmermann-Steffens, & von Gunten, 2014).

  • Bromide in the Natural Environment : This paper discusses the use of bromide ion as a tracer in environmental studies, particularly in water and solute transport (Flury & Papritz, 1993).

  • Oxidation of Bromide by Human Leukocyte Enzymes : This research explores how myeloperoxidase and eosinophil peroxidase enzymes catalyze the oxidation of bromide ion, forming bromamines, which play a role in immune response and inflammation (Thomas, Bozeman, Jefferson, & King, 1995).

properties

IUPAC Name

diethyl-[2-(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)oxyethyl]-methylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26NO3S.BrH/c1-4-20(3,5-2)13-14-23-18(21)19(22,17-12-9-15-24-17)16-10-7-6-8-11-16;/h6-12,15,22H,4-5,13-14H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBFZNSOXHKZOD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938875
Record name N,N-Diethyl-2-{[hydroxy(phenyl)(thiophen-2-yl)acetyl]oxy}-N-methylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxitefonium Bromide

CAS RN

17692-63-6
Record name Ethanaminium, N,N-diethyl-2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]oxy]-N-methyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17692-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxitefonium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-2-{[hydroxy(phenyl)(thiophen-2-yl)acetyl]oxy}-N-methylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxitefonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXITEFONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75L83V3XCF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Bngel - 1891 - booksdo.com
This reference book describes the production'iso-lation processes of 2267 active pharmaceutical substances (including the syntheses of their intermediates) that are or have been …
Number of citations: 4 booksdo.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
R Jequier, R Fournex, A Jude, B Vannier - Therapie, 1968 - pubmed.ncbi.nlm.nih.gov
[Detection of the remote teratogenic effects of an antispasmodic agent: oxitefonium bromide] [Detection of the remote teratogenic effects of an antispasmodic agent: oxitefonium bromide] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

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